3-(Propylcarbamoyl)-5-nitrophenylboronic acid

Description

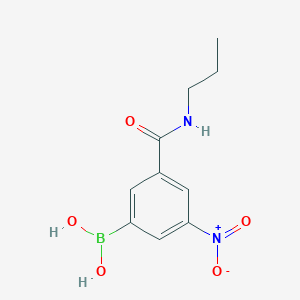

3-(Propylcarbamoyl)-5-nitrophenylboronic acid (CAS: 871332-88-6) is a boronic acid derivative with the molecular formula C₁₀H₁₃BN₂O₅ and a molecular weight of 252.04 g/mol . Its structure features a phenyl ring substituted with a nitro group (-NO₂) at the 5-position and a propylcarbamoyl group (-CONHCH₂CH₂CH₃) at the 3-position, linked to a boronic acid (-B(OH)₂) moiety. This compound is classified as harmful, causing skin, eye, and respiratory irritation (H315, H319, H335) .

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensor development, and pharmaceutical synthesis due to their ability to form reversible covalent bonds with diols and amines. The nitro and carbamoyl substituents in this compound enhance its electronic and steric properties, making it a versatile intermediate in organic synthesis .

Propriétés

IUPAC Name |

[3-nitro-5-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O5/c1-2-3-12-10(14)7-4-8(11(15)16)6-9(5-7)13(17)18/h4-6,15-16H,2-3H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHYFGGDBCBQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660687 | |

| Record name | [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-88-6 | |

| Record name | B-[3-Nitro-5-[(propylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 3-Aminophenylboronic acid or its derivatives serve as common starting points.

- Propyl isocyanate or propylcarbamoyl chloride can be used to introduce the propylcarbamoyl group.

- Nitration reagents such as a mixture of nitric acid and sulfuric acid are employed to introduce the nitro group selectively.

Typical Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of boronic acid (optional) | Use of protecting groups (e.g., pinacol esters) | Protects boronic acid during nitration |

| 2 | Nitration at 5-position | HNO₃/H₂SO₄, low temperature (0–5 °C) | Controls regioselectivity, avoids over-nitration |

| 3 | Formation of propylcarbamoyl group | Reaction of 3-amino group with propyl isocyanate or propylcarbamoyl chloride in anhydrous solvent | Use of base (e.g., triethylamine) to scavenge HCl |

| 4 | Deprotection of boronic acid (if protected) | Mild acidic or basic hydrolysis | Restores boronic acid functionality |

| 5 | Purification | Recrystallization or chromatographic techniques | Ensures high purity for subsequent applications |

Alternative Synthetic Approaches

- Suzuki-Miyaura cross-coupling : Starting from 3-bromo-5-nitrophenylboronic acid, coupling with propylcarbamoyl-substituted aryl boronates or amines can be used to assemble the target compound.

- Direct amidation : Using 3-(aminocarbonyl)-5-nitrophenylboronic acid intermediates reacted with propyl halides under coupling conditions.

Reaction Conditions and Optimization

- Temperature control is critical during nitration to prevent multiple substitutions and degradation of the boronic acid.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are preferred for amidation steps to enhance nucleophilicity and solubility.

- Catalysts and bases : Triethylamine or pyridine are commonly used to neutralize acids generated during amidation.

- Protecting groups : Pinacol or neopentyl glycol esters of boronic acid improve stability during harsh reaction steps.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Nitration + Amidation | 3-Aminophenylboronic acid | HNO₃/H₂SO₄; Propyl isocyanate | 0–5 °C (nitration), RT (amidation) | 60–75 | Recrystallization, column chromatography | Protecting group recommended |

| Suzuki Coupling | 3-Bromo-5-nitrophenylboronic acid | Propylcarbamoyl-substituted boronate | Pd catalyst, K₂CO₃, organic solvent | 55–70 | Chromatography | Requires Pd catalyst, inert atmosphere |

| Direct Amidation | 3-(Aminocarbonyl)-5-nitrophenylboronic acid | Propyl halide, base | RT to 50 °C | 50–65 | Recrystallization | Mild conditions, fewer steps |

Research Findings on Preparation

- Studies indicate that nitration prior to amidation yields better regioselectivity and higher purity compared to the reverse order due to the sensitivity of the boronic acid group to strong acids.

- Use of boronic acid protecting groups significantly improves yields by preventing boron oxidation or anhydride formation during nitration.

- Continuous flow reactors have been explored for scale-up, offering improved temperature control and reproducibility in nitration steps.

- Optimization of solvent polarity and base equivalents during amidation enhances coupling efficiency and reduces side products.

Analytical Techniques for Monitoring Synthesis

- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^11B NMR confirm substitution patterns and boron environment.

- Infrared Spectroscopy (IR) : Identification of carbamoyl (amide) and nitro functional groups.

- Mass Spectrometry (MS) : Molecular weight confirmation and detection of impurities.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment and reaction monitoring.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Reduction: 3-(Propylcarbamoyl)-5-aminophenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Hydrolysis: 3-(Propylcarbamoyl)-5-nitrophenol.

Applications De Recherche Scientifique

Chemistry:

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

Drug Delivery: Boronic acid derivatives are explored for targeted drug delivery systems.

Medicine:

Anticancer Research: Investigated for its potential to inhibit cancer cell growth.

Antibacterial Agents: Explored for use in developing new antibacterial compounds.

Industry:

Sensors: Used in the development of sensors for detecting sugars and other diols.

Materials Science: Incorporated into polymers for advanced material applications.

Mécanisme D'action

The mechanism of action of 3-(Propylcarbamoyl)-5-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as an enzyme inhibitor and in drug delivery systems. The boronic acid group interacts with the active site of enzymes, potentially inhibiting their activity. The nitro and propylcarbamoyl groups may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(propylcarbamoyl)-5-nitrophenylboronic acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Cyclic vs. Linear Substituents : The pyrrolidine group (C₄H₈N) introduces rigidity and electron-donating effects, which may enhance interactions with biological targets compared to linear alkyl chains .

- Functional Group Electronics : Carboxy (-COOH) and methoxycarbonyl (-COOCH₃) groups are stronger electron-withdrawing groups than carbamoyl (-CONHR), altering the boronic acid's reactivity in Suzuki couplings .

Hazard Profiles

While this compound is irritant (H315, H319, H335) , analogs with carboxylic acid groups (e.g., 3-carboxy-5-nitrophenylboronic acid) may pose additional risks due to corrosivity .

Activité Biologique

3-(Propylcarbamoyl)-5-nitrophenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

- IUPAC Name : this compound

- CAS Number : 871332-88-6

- Molecular Formula : C12H16B N2O4

- Molecular Weight : 252.08 g/mol

Antibacterial Activity

Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study highlighted the compound's effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be as low as 6.50 mg/mL for E. coli .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies revealed a high cytotoxic effect on cancer cell lines, particularly the MCF-7 breast cancer cell line, with an IC50 value of 18.76 ± 0.62 µg/mL. This suggests that the compound may inhibit cancer cell proliferation effectively while exhibiting minimal toxicity to healthy cells .

Enzyme Inhibition

This compound also demonstrates enzyme inhibition capabilities:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (strong inhibition)

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)

These results indicate that the compound may have potential applications in treating conditions related to enzyme dysregulation .

The mechanism by which this compound exerts its biological effects involves its ability to form reversible covalent bonds with specific amino acid residues in target proteins and enzymes. This interaction can lead to changes in enzyme activity and protein function, contributing to its antibacterial and anticancer effects.

Case Studies and Research Findings

-

Antioxidant Activity : The compound was tested for antioxidant properties using various assays:

- ABTS cation radical scavenging: IC50 = 0.11 ± 0.01 µg/mL

- DPPH free radical scavenging: IC50 = 0.14 ± 0.01 µg/mL

- CUPRAC assay: A0.5 = 1.73 ± 0.16 µg/mL

- Histological Evaluation : A histological study showed no significant adverse effects on rat organs when treated with the compound, indicating a favorable safety profile for potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antibacterial | MIC against E. coli | ≤6.50 mg/mL |

| Anticancer | Cytotoxicity (MCF-7 cell line) | IC50 = 18.76 ± 0.62 µg/mL |

| Acetylcholinesterase | Enzyme Inhibition | IC50 = 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | Enzyme Inhibition | IC50 = 3.12 ± 0.04 µg/mL |

| Antiurease | Enzyme Inhibition | IC50 = 1.10 ± 0.06 µg/mL |

| Antioxidant | ABTS Scavenging | IC50 = 0.11 ± 0.01 µg/mL |

Q & A

Basic: What are the optimal synthetic routes for 3-(Propylcarbamoyl)-5-nitrophenylboronic Acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety for aryl-aryl bond formation. Key steps include:

- Coupling Reagents : Use HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for amide bond formation between the propylcarbamoyl group and the nitrophenylboronic acid scaffold .

- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF or THF under inert atmosphere, with base (e.g., K₂CO₃) to facilitate transmetalation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Yield Optimization : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products. Monitor pH to stabilize the boronic acid (pH 7–9 preferred) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the propylcarbamoyl group (δ ~1.5 ppm for CH₂, δ ~3.3 ppm for NHCO) and boronic acid (broad peak ~8–10 ppm). ¹¹B NMR can verify boronate ester formation .

- FT-IR : Peaks at ~1670 cm⁻¹ (amide C=O stretch) and ~1340 cm⁻¹ (B-O symmetric stretch) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for purity assessment. ESI-MS in negative mode detects [M-H]⁻ ions .

Basic: How does solubility vary across solvents, and what storage conditions prevent degradation?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility in ethanol is ~5 mg/mL at 25°C. Additives like β-cyclodextrin enhance aqueous solubility .

- Storage : Store at 0–6°C in amber vials under argon to prevent boronic acid oxidation and hydrolysis. Lyophilization improves long-term stability .

Basic: What are the primary pharmacological targets or research applications for this compound?

- Enzyme Inhibition : Acts as a β-lactamase inhibitor (Ki ~1.2 µM) due to boronic acid’s affinity for serine residues in active sites .

- Drug Delivery : Used in glucose-sensitive hydrogels for controlled release via boronate-diol interactions .

Advanced: How can DFT/B3LYP calculations predict reactivity in cross-coupling reactions?

- Computational Workflow : Optimize geometry at B3LYP/6-311+G(d,p). Calculate Fukui indices to identify nucleophilic/electrophilic sites on the nitrophenyl ring .

- Transition State Analysis : Simulate Pd-catalyzed coupling steps to identify energy barriers. Correlate HOMO-LUMO gaps with experimental yields .

Advanced: What electrochemical methods enable polymerization or material integration of this compound?

- Electropolymerization : Use cyclic voltammetry (0.1–1.2 V vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF₆. The nitro group facilitates redox activity, forming conductive polymers for biosensors .

- Corrosion Inhibition : Adsorption studies on steel surfaces (EIS, Tafel plots) show 85% efficiency at 500 ppm due to boronate film formation .

Advanced: How do contradictory data on stability under varying pH conditions arise, and how can they be resolved?

- Contradictions : Discrepancies in hydrolytic stability (e.g., half-life at pH 7.4 ranges from 24–72 hours) stem from buffer composition (e.g., phosphate vs. carbonate) .

- Resolution : Use isotopically labeled buffers (³¹P NMR) to track boronate-ester equilibria. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

Advanced: What molecular docking strategies predict binding to β-lactamases or other enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.